4-Bromobenzoyl-methyladamantylamine

Cardiac Electrophysiology Potassium Channel Blocker Ion Channel Selectivity

4-Bromobenzoyl-methyladamantylamine (BMA, CAS 84269-98-7) is a synthetic adamantane derivative classified as a myocardial potassium channel blocker. Structurally, it is an N-substituted adamantylamine bearing a para-bromobenzoyl moiety.

Molecular Formula C18H22BrNO
Molecular Weight 348.3 g/mol
CAS No. 84269-98-7
Cat. No. B1206395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzoyl-methyladamantylamine
CAS84269-98-7
Synonyms1-N-(4-bromobenoyl)methyladamantylamine
1-N-(para-bromobenzoyl)methyladamantylamine
4-bromobenzoyl-methyladamantylamine
BBMAA
Molecular FormulaC18H22BrNO
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NCC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C18H22BrNO/c19-16-3-1-15(2-4-16)17(21)11-20-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14,20H,5-11H2
InChIKeyLRELHWKXXPNAKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromobenzoyl-methyladamantylamine (BMA) for Cardiac Electrophysiology Research: A Specialized Adamantane-Derived K+ Channel Blocker


4-Bromobenzoyl-methyladamantylamine (BMA, CAS 84269-98-7) is a synthetic adamantane derivative classified as a myocardial potassium channel blocker [1]. Structurally, it is an N-substituted adamantylamine bearing a para-bromobenzoyl moiety. Unlike the broader class of adamantane-based drugs (e.g., amantadine, memantine) that act on multiple ion channels or receptors, BMA was specifically developed to interrogate cardiac K+ conductance and has been characterized since the early 1980s in guinea-pig, cat, and frog myocardial preparations.

Why 4-Bromobenzoyl-methyladamantylamine Cannot Be Replaced by Generic Adamantane Derivatives or Common K+ Channel Blockers


Adamantane derivatives exhibit profoundly divergent pharmacological profiles depending on their substitution patterns. Amantadine and memantine are primarily NMDA-receptor antagonists with secondary effects on multiple ion channels, while 4-aminopyridine (4-AP) acts as a broad-spectrum voltage-gated K+ channel inhibitor . BMA differentiates itself by selectively blocking myocardial K+ channels without affecting fast Na+ or slow Ca2+ currents, a functional selectivity not achieved by either generic adamantanes or pan-Kv blockers. Moreover, its positive inotropic action arises from a K+ conductance reduction mechanism—distinct from the cAMP-dependent pathway of beta-agonists like isoproterenol. These mechanistic differences mean that substituting BMA with amantadine, 4-AP, or isoproterenol in experimental protocols would yield fundamentally different electrophysiological outcomes, compromising data reproducibility and interpretability.

Quantitative Differentiation of 4-Bromobenzoyl-methyladamantylamine from Closest Analogs and Alternatives


Selective Blockade of Myocardial K+ Currents Without Na+ or Ca2+ Channel Crosstalk

In voltage-clamp experiments on frog atrial trabeculae, BMA reduced the outward K+ current but had no effect on either the rapid inward Na+ current or the slow inward Ca2+ current [1]. This contrasts with the adamantane derivative dimethylaminoadamantane (DMAA), which non-selectively reduces Na+, K+, and Cl- permeability [2], and with 4-aminopyridine, a pan-Kv inhibitor (IC50: 170 μM for Kv1.1, 230 μM for Kv1.2 in CHO cells) that also indirectly influences Ca2+ dynamics .

Cardiac Electrophysiology Potassium Channel Blocker Ion Channel Selectivity

Positive Inotropic Effect Mediated by K+ Conductance Reduction, Not cAMP

A direct head-to-head comparison in guinea-pig ventricular myocardium revealed that BMA (10^-4 mol/L) and isoproterenol (IPR, 10^-7 mol/L) both induced slow response action potentials, but the duration of BMA-induced potentials was twice as long as that of IPR-induced ones [1]. Crucially, BMA markedly reduced 42K efflux from the myocardium—both basal and K+-stimulated—while IPR had no effect on 42K efflux [1]. This confirms that BMA's positive inotropic action is mediated through K+ channel blockade rather than the cAMP/PKA pathway used by beta-adrenergic agonists.

Cardiac Inotropy Action Potential Duration 42K Efflux Assay

Functional Antagonism of Adenosine-Induced Action Potential Shortening

In guinea-pig atrial myocardium, BMA directly antagonized the adenosine-induced shortening of action potential duration (APD) and the accompanying negative inotropic effect [1]. This antagonism was potentiated by theophylline and attenuated by dipyridamole [1]. This pharmacological profile is not exhibited by isoproterenol, which also shortens APD through cAMP, nor by amantadine, whose cardiac effects are primarily antimuscarinic at comparable concentrations.

Adenosine Antagonism Atrial Electrophysiology K+ Channel Blocker

Induction of Ventricular Automaticity via Dual K+ Current Inhibition (IK2 and IX1)

BMA consistently induced pacemaker-like action potentials in guinea-pig ventricular papillary muscle across two distinct membrane potential ranges: the diastolic range (-90 to -60 mV) attributed to IK2 deactivation, and the plateau range (-40 to +10 mV) attributed to IX1 deactivation [1]. While amantadine also promotes automaticity, it does so at different concentration thresholds (200-400 μM) and with concurrent effects on muscarinic and NMDA receptors [2]. BMA's ability to inhibit both IK2 and IX1 distinguishes it from most class-specific K+ channel blockers that target only one family of K+ conductances.

Ventricular Automaticity Pacemaker Activity IK2 Current IX1 Current

Optimal Research and Discovery Applications for 4-Bromobenzoyl-methyladamantylamine (BMA)


Cardiac Action Potential Prolongation Studies Requiring Selective K+ Channel Blockade

When experimental protocols demand prolongation of the cardiac action potential without simultaneous inhibition of Na+ or Ca2+ currents, BMA is the preferred tool. Unlike 4-AP, which exhibits broad Kv family inhibition , BMA's electrophysiological signature—confirmed by voltage-clamp analysis—ensures that observed changes in APD can be confidently attributed to K+ conductance reduction alone [1].

Differentiating K+ Channel-Mediated from cAMP-Dependent Positive Inotropy

In pharmacological studies aiming to dissect inotropic mechanisms, BMA serves as a critical comparator to isoproterenol. Its ability to produce a positive inotropic effect through 42K efflux reduction—rather than cAMP elevation—provides a clear mechanistic contrast [2]. This is essential for screening novel cardioactive compounds and validating target engagement assays.

Investigating Adenosine-K+ Channel Signaling Crosstalk in Atrial Tissue

BMA uniquely antagonizes adenosine-induced APD shortening, an effect potentiated by theophylline [3]. This makes BMA an indispensable agent for mapping the interplay between adenosine receptor activation and K+ channel modulation in atrial myocardium, a pathway implicated in atrial fibrillation and ischemic preconditioning.

Modeling Ventricular Arrhythmogenesis Through Dual Pacemaker Current Inhibition

For researchers constructing cellular models of ventricular automaticity or triggered activity, BMA's capacity to inhibit both IK2 (diastolic range) and IX1 (plateau range) pacemaker currents [4] provides a pharmacological means to induce and study arrhythmogenic behaviors in vitro, complementing genetic or electrical stimulation approaches.

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